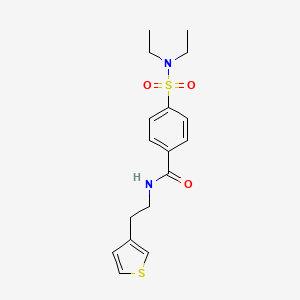
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide, also known as DIBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme NADPH oxidase, which plays a critical role in the production of reactive oxygen species (ROS) in the body.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide and similar sulfonamide inhibitors have been investigated for their inhibitory effects on various carbonic anhydrase (CA) isoenzymes. For instance, compounds exhibiting nanomolar half maximal inhibitory concentrations (IC50) against CA I, II, IV, and XII have been identified, demonstrating their potential as therapeutic agents targeting diseases related to these enzymes. These aromatic sulfonamides show varying affinities for different isoenzymes, highlighting the importance of structural variations in modulating enzyme inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Biological Activities
Research into the synthesis of novel compounds based on the benzamide scaffold, including those incorporating thiophene moieties, has led to the discovery of compounds with significant cardiac electrophysiological activities. These compounds, such as N-substituted imidazolylbenzamides and benzene-sulfonamides, exhibit potency in in vitro assays and have been identified as promising selective class III agents for the management of cardiac arrhythmias (Morgan et al., 1990).
Structural and Physicochemical Studies
Structural analysis and physicochemical characterization of sulfonamide derivatives have provided valuable insights into their potential pharmaceutical applications. X-ray molecular structure determination and computational studies have been employed to understand the conformational behavior and stability of these compounds, which is crucial for their biological activities. Such studies have revealed characteristic L-shaped structures stabilized by intramolecular hydrogen bonding, influencing their interactions with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Optoelectronic and Photonic Applications
Investigations into thiophene dyes, including those with diethylamino groups, have demonstrated their potential in nonlinear optical limiting, which is vital for protecting human eyes and optical sensors and stabilizing light sources in optical communications. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compounds' nonlinear absorption and optical limiting behaviors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-19(4-2)24(21,22)16-7-5-15(6-8-16)17(20)18-11-9-14-10-12-23-13-14/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHZQUPXCBFFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

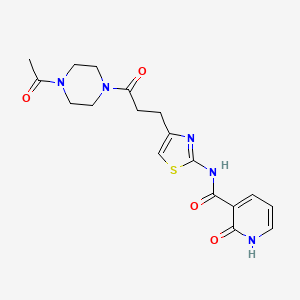
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)
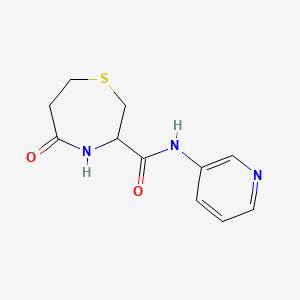
![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)
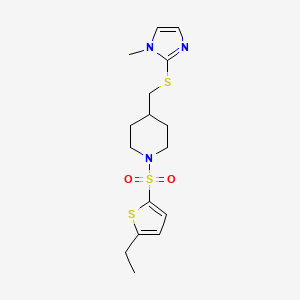
![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)
![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)
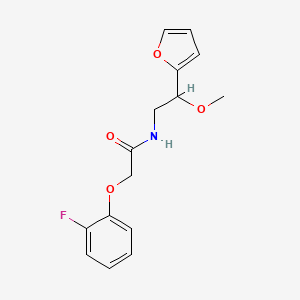
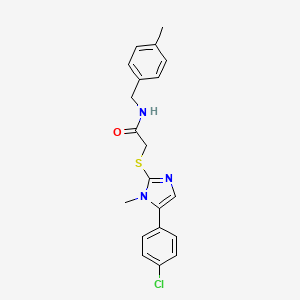
![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)
![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)